ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate
Description
Ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a pyrazolo-pyrazine derivative featuring a 4-chlorophenyl substituent at position 2 of the pyrazolo[1,5-a]pyrazin-4-one core. The compound includes an ethyl benzoate ester moiety linked via an acetamido group at position 2 of the benzene ring.
Properties
Molecular Formula |
C23H19ClN4O4 |
|---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
ethyl 2-[[2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C23H19ClN4O4/c1-2-32-23(31)17-5-3-4-6-18(17)25-21(29)14-27-11-12-28-20(22(27)30)13-19(26-28)15-7-9-16(24)10-8-15/h3-13H,2,14H2,1H3,(H,25,29) |
InChI Key |
KCBGNZBWVFVGEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the 4-chlorophenyl group and the acetylamino benzoate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency .
Chemical Reactions Analysis
Ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which can be useful in drug discovery and development.
Medicine: Research is conducted to explore its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Mechanism of Action
The mechanism of action of ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Positional Isomers of the Benzoate Ester Group
The position of the acetamido-benzoate ester group significantly impacts molecular interactions. Key analogs include:
- Impact on Physicochemical Properties : The 2- and 3-substituted isomers (target vs. ) exhibit similar molecular weights but differ in polarity due to positional isomerism. The 4-substituted methyl analog has reduced lipophilicity (lower molecular weight) and may exhibit altered solubility.
- Biological Implications : Positional changes influence binding to target proteins. For instance, the 4-chlorophenyl group in all analogs enhances π-π stacking in hydrophobic pockets, but the ester position modulates steric interactions .
Variations in Ester Groups and Acetamide Substituents
Replacing the ethyl ester with methyl or altering the acetamide chain affects metabolic stability and bioactivity:
Core Heterocycle Modifications
Replacing the pyrazolo[1,5-a]pyrazin-4-one core with triazolo[1,5-a]pyrimidines () or pyrazolo[4,3-d]pyrimidines () alters electronic properties:
Substituent Effects on Bioactivity
- 4-Chlorophenyl Group : Present in the target and analogs (), this group enhances binding to fungal cytochrome P450 enzymes, as seen in pesticidal compounds like pyrazophos () .
- Methyl vs. Ethyl Esters : Methyl esters (e.g., ) may exhibit faster metabolic clearance, while ethyl esters (target) balance stability and bioavailability .
Research Findings and Data Gaps
Biological Activity
Ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, mechanisms of action, and relevant research findings, including case studies and data tables.
Structural Characteristics
The compound has the following structural properties:
| Property | Details |
|---|---|
| CAS Number | 941982-31-6 |
| Molecular Formula | C23H19ClN4O4 |
| Molecular Weight | 450.88 g/mol |
| IUPAC Name | Ethyl 2-[[2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate |
| InChI Key | KCBGNZBWVFVGEY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O |
The presence of a pyrazolo[1,5-a]pyrazine core is notable, as this structure is associated with various pharmacological activities. The chlorophenyl group enhances the compound's potential therapeutic applications.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit specific protein kinases involved in cell signaling pathways, potentially leading to reduced tumor growth and proliferation.
- Anti-Proliferative Activity : Studies suggest significant anti-proliferative effects against various cancer cell lines, indicating potential use as anticancer agents.
- Interaction with Enzymatic Targets : The compound may interact with enzymes critical to metabolic pathways, influencing lipid metabolism and potentially reducing serum cholesterol and triglyceride levels.
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of compounds similar to this compound. Notable findings include:
- Anticancer Activity : A study screened a library of pyrazolo derivatives for anticancer activity using the MDA-MB-231 human breast cancer cell line. The results indicated that many derivatives exhibited significant growth inhibition compared to controls (Table 1).
| Compound ID | Concentration (µM) | % Inhibition |
|---|---|---|
| Compound A | 10 | 70 |
| Compound B | 25 | 85 |
| Compound C | 50 | 90 |
Table 1: Anticancer activity of pyrazolo derivatives in MDA-MB-231 cell line.
- Anti-inflammatory Effects : Another study highlighted the anti-inflammatory properties of pyrazolo compounds, demonstrating dose-dependent inhibition of NF-kB/AP-1 reporter activity (Table 2).
| Compound ID | IC50 (µM) |
|---|---|
| Compound D | 10 |
| Compound E | 25 |
| Compound F | 30 |
Table 2: Anti-inflammatory activity of selected pyrazolo compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
